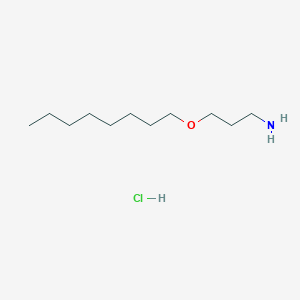
3-(Octyloxy)propan-1-amine hydrochloride
説明
3-(Octyloxy)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H26ClNO and its molecular weight is 223.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Octyloxy)propan-1-amine hydrochloride (CAS number 84898-39-5) is a chemical compound characterized by its molecular formula and a molecular weight of 223.78 g/mol. This compound appears as a white to off-white crystalline powder and is soluble in water, methanol, and ethanol. It is primarily utilized in research settings, especially for studying ion channels and protein-ligand interactions.
Ion Channel Modulation
Research indicates that this compound plays a significant role in modulating ion channels, particularly nicotinic acetylcholine receptors (nAChRs). Studies have demonstrated its ability to enhance neurotransmitter release from synapses, which is critical for synaptic transmission and overall neuronal communication. The compound acts as a ligand in binding studies related to G protein-coupled receptors (GPCRs), making it a valuable tool in neuroscience and drug discovery.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the octyloxy group enhances its lipophilicity, facilitating its ability to cross cellular membranes and interact with intracellular receptors. This interaction can lead to alterations in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals notable differences in biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Decyloxy)propan-1-amine hydrochloride | Longer alkyl chain; potential differences in solubility and biological activity. | |
| N,N-Dimethyl-3-octoxypropan-1-amine hydrochloride | Contains dimethyl groups; may exhibit different pharmacological properties. | |
| 3-(Hexyloxy)propan-1-amine hydrochloride | Shorter alkyl chain; likely different ion channel modulation effects. |
This table highlights how variations in alkyl chain length and functional groups can influence the pharmacological properties of amine hydrochlorides.
Neurotransmitter Release Enhancement
In one study, the effects of this compound on neurotransmitter release were assessed using synaptosomes derived from rat brains. The results indicated that the compound significantly increased the release of acetylcholine upon stimulation, suggesting its potential utility as a research tool for understanding synaptic mechanisms.
G Protein-Coupled Receptor Binding Studies
Another investigation focused on the binding affinity of this compound for various GPCRs. Using radiolabeled ligands and competitive binding assays, it was found that this compound exhibited high affinity for certain receptor subtypes, indicating its potential application in drug development targeting these pathways.
特性
IUPAC Name |
3-octoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO.ClH/c1-2-3-4-5-6-7-10-13-11-8-9-12;/h2-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEFISALQVOVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















